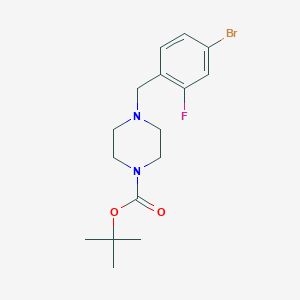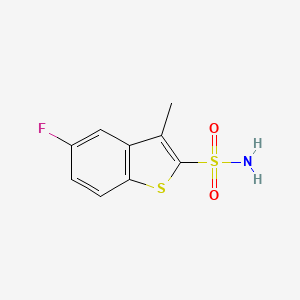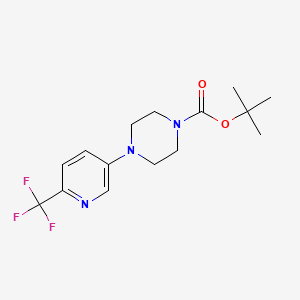
Methyl 3-acetyl-5-bromobenzoate
Übersicht
Beschreibung
Methyl 3-acetyl-5-bromobenzoate is an organic compound with the molecular formula C₁₀H₉BrO₃ and a molecular weight of 257.081 g/mol. It is a derivative of benzoic acid, featuring a bromine atom at the 5-position and an acetyl group at the 3-position of the benzene ring, with a methyl ester functional group attached to the carboxylic acid moiety.
Synthetic Routes and Reaction Conditions:
From 3-Acetylbenzoic Acid: The compound can be synthesized by reacting 3-acetylbenzoic acid with bromine in the presence of a suitable solvent like dichloromethane, followed by esterification with methanol in the presence of an acid catalyst such as sulfuric acid.
From 3-Bromobenzoic Acid: Another method involves the acetylation of 3-bromobenzoic acid using acetic anhydride, followed by esterification with methanol.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process involving the bromination of 3-acetylbenzoic acid, followed by esterification. The process is optimized for large-scale production, ensuring high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Iodides, amides.
Wissenschaftliche Forschungsanwendungen
Methyl 3-acetyl-5-bromobenzoate is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which methyl 3-acetyl-5-bromobenzoate exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing metabolic pathways. In drug discovery, it may act as a precursor or intermediate in the synthesis of active pharmaceutical ingredients.
Molecular Targets and Pathways Involved:
Enzymes: Specific enzymes may be targeted by the compound, leading to the inhibition or activation of certain biochemical reactions.
Receptors: The compound may bind to receptors, modulating their activity and affecting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-bromobenzoate: Lacks the acetyl group.
Methyl 5-bromobenzoate: Lacks the acetyl group and has the bromine atom at a different position.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Eigenschaften
IUPAC Name |
methyl 3-acetyl-5-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-6(12)7-3-8(10(13)14-2)5-9(11)4-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJJCCMUCPSHMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1403057.png)


![Methyl 3-amino-4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)benzoate](/img/structure/B1403064.png)
![3-[(3-Methoxyphenoxy)methyl]azetidine](/img/structure/B1403065.png)

![8-(Phenylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1403069.png)


![Carbamic acid, N-[trans-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B1403075.png)
![3-Azaspiro[5.5]undecan-9-one hydrochloride](/img/structure/B1403076.png)
![3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1403077.png)
![Methyl 4-[(5-bromopentyl)thio]benzoate](/img/structure/B1403079.png)
![[3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol](/img/structure/B1403080.png)
